6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine
Overview
Description
6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine is a heterocyclic compound that features a benzene ring fused with a six-membered thiazine ring containing nitrogen and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine can be achieved through a one-pot, three-component reaction involving 2-aminobenzenethiol, aromatic aldehydes, and α-halogenated ketones in the presence of a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and potassium carbonate (K2CO3) . This method yields the desired compound in good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H2) with a palladium catalyst for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 3,4-dihydro-2H-benzo[b][1,4]thiazine-6-amine, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for developing new therapeutic agents.
Industry: Utilized in the development of novel materials with specific chemical properties
Mechanism of Action
The mechanism of action of 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,4-benzo[b]thiazine: Lacks the nitro group, leading to different chemical and biological properties.
N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide: Contains additional halogen and sulfonamide groups, resulting in distinct reactivity and applications.
Uniqueness
6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine is unique due to the presence of the nitro group, which imparts specific chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Biological Activity
6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine is a heterocyclic compound with significant pharmacological potential. This compound has garnered attention due to its diverse biological activities, including effects on histamine receptors and nitric oxide synthase (NOS) inhibition. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 196.23 g/mol. The compound features a thiazine ring structure that contributes to its biological activity.
1. Histamine H3 Receptor Affinity
Research indicates that derivatives of benzothiazine, including this compound, exhibit affinity for the histamine H3 receptor. This receptor plays a crucial role in modulating neurotransmitter release and has implications in cognitive functions and neurodegenerative diseases. A study demonstrated that certain derivatives showed promising results in functional assays for H3 receptor activity .
2. Nitric Oxide Synthase Inhibition
This compound has been identified as a selective inhibitor of neuronal nitric oxide synthase (nNOS). Inhibition of nNOS can have therapeutic implications for conditions characterized by excessive nitric oxide production, such as neurodegenerative diseases and certain forms of pain . The compound's ability to selectively inhibit nNOS over other isoforms suggests its potential for targeted therapeutic applications.
3. Antimicrobial Activity
A series of studies have evaluated the antimicrobial properties of derivatives of this compound. For instance, one investigation reported that specific derivatives exhibited significant antibacterial activity against various strains of bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Table 1: Summary of Biological Activities
Case Study: Pharmacological Evaluation
In a pharmacological study, the effects of this compound were evaluated in animal models to assess its impact on pain response and cognitive function. The results indicated that administration of the compound resulted in a notable reduction in pain sensitivity and enhanced memory retention in treated subjects compared to controls .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and its target proteins. These studies revealed that the compound forms stable interactions with key amino acid residues within the active sites of both the H3 receptor and nNOS, providing insights into its mechanism of action .
Properties
IUPAC Name |
6-nitro-3,4-dihydro-2H-1,4-benzothiazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c11-10(12)6-1-2-8-7(5-6)9-3-4-13-8/h1-2,5,9H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTWUNMNDBPKKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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